molecular formula C12H9ClFNS B11860158 4-Chloro-2-((4-fluorobenzyl)thio)pyridine CAS No. 1346707-45-6

4-Chloro-2-((4-fluorobenzyl)thio)pyridine

Cat. No.: B11860158
CAS No.: 1346707-45-6
M. Wt: 253.72 g/mol
InChI Key: FBAKZTKDUAYNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-((4-fluorobenzyl)thio)pyridine is an organic compound with the molecular formula C₁₂H₉ClFNS and a molecular weight of 253.72 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a (4-fluorobenzyl)thio group at the 2-position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 4-Chloro-2-((4-fluorobenzyl)thio)pyridine typically involves the following steps:

Chemical Reactions Analysis

4-Chloro-2-((4-fluorobenzyl)thio)pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

4-Chloro-2-((4-fluorobenzyl)thio)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((4-fluorobenzyl)thio)pyridine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors involved in various biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2-((4-fluorobenzyl)thio)pyridine include:

  • 4-Chloro-2-((4-methylbenzyl)thio)pyridine
  • 4-Chloro-2-((4-chlorobenzyl)thio)pyridine
  • 4-Chloro-2-((4-bromobenzyl)thio)pyridine

These compounds share the pyridine ring and chloro substitution but differ in the substituent on the benzyl group. The unique combination of the chloro and (4-fluorobenzyl)thio groups in this compound may confer distinct chemical and biological properties .

Properties

CAS No.

1346707-45-6

Molecular Formula

C12H9ClFNS

Molecular Weight

253.72 g/mol

IUPAC Name

4-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C12H9ClFNS/c13-10-5-6-15-12(7-10)16-8-9-1-3-11(14)4-2-9/h1-7H,8H2

InChI Key

FBAKZTKDUAYNSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CC(=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.